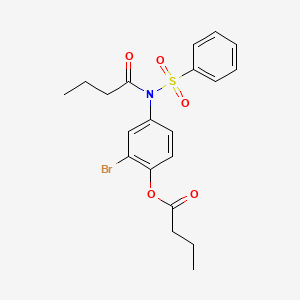

Butyric acid 4-(benzenesulfonyl-butyryl-amino)-2-bromo-phenyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyric acid 4-(benzenesulfonyl-butyryl-amino)-2-bromo-phenyl ester, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acids. BB-94 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in various physiological and pathological processes, including tissue remodeling, wound healing, cancer invasion, and metastasis.

Scientific Research Applications

Photovoltaic Applications : One study demonstrates the use of an amine-based fullerene derivative in polymer solar cells, highlighting its potential in nano-structured organic solar cells (Lv et al., 2014). This suggests that Butyric acid derivatives may have applications in enhancing the efficiency of solar energy conversion.

Enzymatic Kinetic Resolution : Research has been conducted on the kinetic resolution of primary amines using carboxylic acids and their esters as acyl donors, emphasizing their selectivity and potential in chemical synthesis (Nechab et al., 2007).

Electronic Structure Analysis in Organic Electronics : Studies on the electronic structures of fullerene derivatives, including Butyric acid esters, provide insights into their roles as n-type materials in organic photovoltaics (Nakanishi et al., 2014). This is important for the development of new materials in organic electronics.

Photocleavable Protecting Groups : Research on benzocoumarin derivatives as photocleavable protecting groups for carboxylic acids, including Butyric acid, indicates potential applications in photoresponsive materials (Soares et al., 2015).

Synthesis of Amino Acids : The synthesis of N-Boc-α-amino acids with nucleobase residues, including Butyric acid derivatives, has implications for the preparation of chiral PNA (peptidic nucleic acids), which are crucial in bioorganic chemistry (Lenzi et al., 1995).

Polymerization and Material Science : Studies on the ring-opening polymerization of functional cyclic esters, including Butyric acid derivatives, offer insights into the design and synthesis of hydrophilic aliphatic polyesters (Trollsås et al., 2000).

properties

IUPAC Name |

[4-[benzenesulfonyl(butanoyl)amino]-2-bromophenyl] butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrNO5S/c1-3-8-19(23)22(28(25,26)16-10-6-5-7-11-16)15-12-13-18(17(21)14-15)27-20(24)9-4-2/h5-7,10-14H,3-4,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRNHZSYWLCCDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C1=CC(=C(C=C1)OC(=O)CCC)Br)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-[Benzenesulfonyl(butanoyl)amino]-2-bromophenyl] butanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

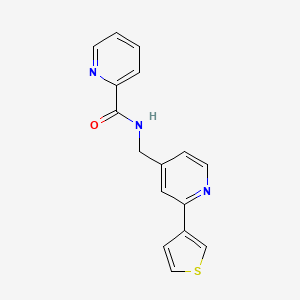

![2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2817273.png)

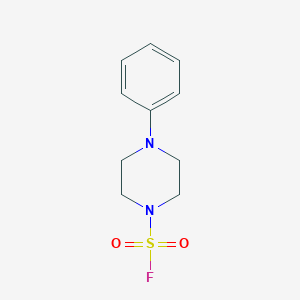

![N-allyl-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2817279.png)

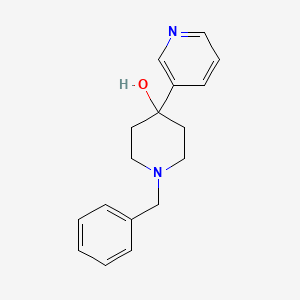

![1-(2-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2817282.png)

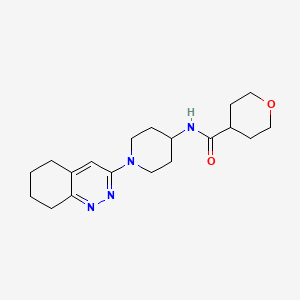

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2817286.png)

![2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride](/img/structure/B2817296.png)